![molecular formula C51H100O5 B054480 Palmitic acid, [(hexadecyloxy)methyl]ethylene ester CAS No. 1116-45-6](/img/structure/B54480.png)
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester
Vue d'ensemble
Description
“Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is a chemical compound that contains a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether . It is offered by Benchchem for CAS No. 1116-45-6.
Molecular Structure Analysis
The molecular structure of “Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is characterized by a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether .Applications De Recherche Scientifique
Synthesis and Effects on Biodiesel
Palmitic acid-based esters are synthesized for various purposes, including their effect on the properties of biodiesel. For instance, esterification of palmitic acid with different alcohols leads to compounds that can significantly influence the pour point of palm oil methyl esters, a crucial property for biodiesel performance (Cheah Han Sern et al., 2008).
Surface Films and Flexibility
The flexibility of long hydrocarbon chains in various esters of palmitic acid has been a subject of research. Studies have provided physical evidence for the flexibility of these chains, which is significant in understanding their behavior and applications (N. K. Adam, 1930).
Analytical Methods
Palmitic acid esters are also utilized in analytical methods. For example, they are used as internal standards in chromatographic methods for the determination of certain compounds, demonstrating their importance in analytical chemistry (M. Blank & F. Snyder, 1979).
Combustion Characteristics
Research into the combustion characteristics of linear esters of palmitic acid has been conducted. This includes studying their flame stability and combustion properties, which are essential for evaluating their use as biofuels (Zi-hao Ni et al., 2020).
Esterification Methods
The development of efficient esterification methods for producing palmitic acid esters is another area of research. These methods aim to improve the yield and efficiency of the esterification process, which is crucial for industrial applications (L. Shiqing, 2012).
Fatty Acid Ethyl Esters
Studies have also been conducted on fatty acid ethyl esters, including those of palmitic acid. These are found as biological products and are significant in various applications such as in lipid analysis (J. Laseter & J. Weete, 1971).
Polymers and Surfactants
The interaction of palmitic acid esters with polymers and surfactants has been explored to understand their effect on the properties of compounds like palm oil methyl esters. This research is vital for industrial applications, such as in the production of biodiesel (Cheah Han Sern et al., 2007).
Propriétés
IUPAC Name |
(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBIVVWNXSKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289690, DTXSID20924971 | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester | |
CAS RN |
1116-45-6, 124936-74-9 | |
| Record name | 1116-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

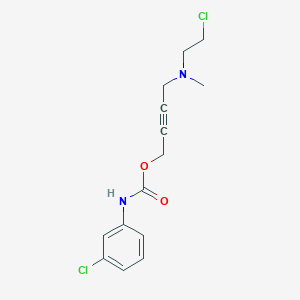



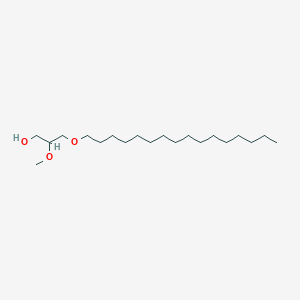
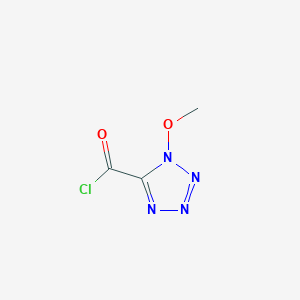
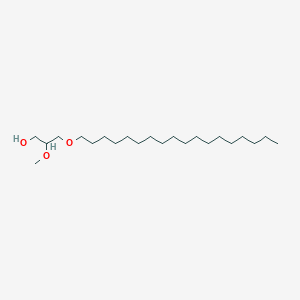


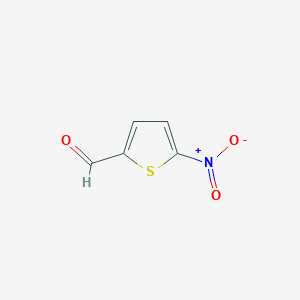

![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)